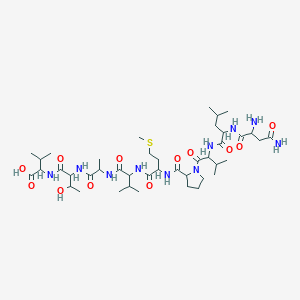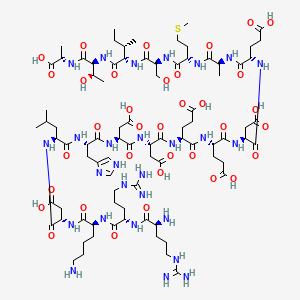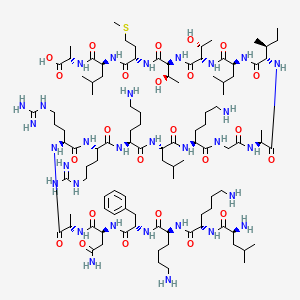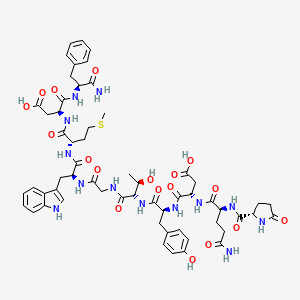
Melanocyte protein Pmel 17 precursor (209-217)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melanocyte protein Pmel 17 precursor (209-217) is a fragment of the premelanosome protein, which plays a crucial role in melanosome morphogenesis and pigmentation. This protein is predominantly expressed in pigment cells and is involved in the formation of intralumenal fibrils within early-stage melanosomes, upon which eumelanins deposit in later stages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Melanocyte protein Pmel 17 precursor (209-217) involves solid-phase peptide synthesis (SPPS), a common method for peptide production. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Melanocyte protein Pmel 17 precursor (209-217) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Aplicaciones Científicas De Investigación
Melanocyte protein Pmel 17 precursor (209-217) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanosome formation and pigmentation processes.
Medicine: Explored as a potential target for melanoma immunotherapy due to its expression in melanoma cells.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation
Mecanismo De Acción
The mechanism of action of Melanocyte protein Pmel 17 precursor (209-217) involves its role in the formation of amyloid fibrils within melanosomes. These fibrils serve as a scaffold for the deposition of eumelanin, contributing to pigmentation. The peptide interacts with various molecular targets, including adaptor proteins (AP1 and AP2), which facilitate its sorting and trafficking within melanocytes .
Comparación Con Compuestos Similares
Similar Compounds
Glycoprotein 100 (gp100): Another melanoma-associated antigen involved in melanosome formation.
Silver locus protein homolog (SILV): Shares similar functions in pigmentation and melanosome biogenesis
Uniqueness
Melanocyte protein Pmel 17 precursor (209-217) is unique due to its specific role in the early stages of melanosome formation and its potential as a melanoma-specific antigen. Its ability to form amyloid fibrils distinguishes it from other pigmentation-related proteins .
Propiedades
Número CAS |
162558-10-3 |
|---|---|
Fórmula molecular |
C46H72N10O15 |
Peso molecular |
1005.12 |
Secuencia |
ITDQVPFSV |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimos |
Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)




